LogP and PSA Differentiated from 4-Methylphenylsulfonyl (Tosyl) Analog
The phenylsulfonyl derivative offers a distinct lipophilicity profile compared to the commonly used 4-methylphenylsulfonyl (tosyl) analog. Replacing the phenylsulfonyl group with a tosyl group increases the LogP from 1.91 to 2.22, a change of +0.31 log units [1]. This difference is significant in structure-activity relationship (SAR) studies where precise lipophilicity tuning is required for cellular penetration or target affinity [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.91; PSA = 91.85 Ų |
| Comparator Or Baseline | 3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid (Tosyl-beta-alanine): LogP = 2.22 |
| Quantified Difference | ΔLogP = +0.31 for the tosyl analog relative to the target compound |
| Conditions | Computational prediction from chemical structure (Molbase/Chemsrc databases) |
Why This Matters
For medicinal chemists optimizing lead compounds, a LogP shift of 0.31 can mean the difference between a compound that is cell-permeable and one that is not, making the choice between these two sulfonamide building blocks a critical early decision in a drug development program.
- [1] Molbase. 3-(Toluene-4-sulfonylamino)-propionic acid. LogP: 2.21970. View Source
